molecular formula C23H40N4S2 B045563 6-(Octadecylthio)purine CAS No. 122714-66-3

6-(Octadecylthio)purine

Cat. No.: B045563
CAS No.: 122714-66-3
M. Wt: 436.7 g/mol
InChI Key: YDOQRKPYNLNUNV-UHFFFAOYSA-N
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Description

6-(Octadecylthio)purine is a chemical compound with the molecular formula C23H40N4S It is a derivative of purine, a heterocyclic aromatic organic compound, and features an octadecylthio group attached to the sixth position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Octadecylthio)purine typically involves the reaction of 6-chloropurine with octadecylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the octadecylthio group. The reaction is typically performed in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Octadecylthio)purine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the octadecylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The purine ring can be reduced under specific conditions, although this is less common.

    Substitution: The octadecylthio group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Octadecylthio)purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving nucleic acid analogs and their interactions with biological systems.

    Industry: It may be used in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Octadecylthio)purine involves its interaction with biological molecules, particularly nucleic acids. The octadecylthio group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets. Once inside the cell, it can interfere with nucleic acid synthesis or function, potentially leading to antiviral or anticancer effects.

Comparison with Similar Compounds

    6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.

    6-Thioguanine: Another purine analog with applications in cancer therapy.

    6-Benzylthiopurine: Known for its activity against toxoplasmosis.

Uniqueness: 6-(Octadecylthio)purine is unique due to the presence of the long octadecylthio chain, which imparts distinct physicochemical properties such as increased lipophilicity

Properties

IUPAC Name

6-(octadecyldisulfanyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-29-23-21-22(25-19-24-21)26-20-27-23/h19-20H,2-18H2,1H3,(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYWEKURQNGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924246
Record name 6-(Octadecyldisulfanyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122714-66-3
Record name 6-(Octadecylthio)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122714663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Octadecyldisulfanyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Octadecylthio)purine
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6-(Octadecylthio)purine
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6-(Octadecylthio)purine
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6-(Octadecylthio)purine
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6-(Octadecylthio)purine
Reactant of Route 6
6-(Octadecylthio)purine

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